molecular formula C15H22N2O B2413820 N-(4-piperidinophenyl)butanamide CAS No. 424792-96-1

N-(4-piperidinophenyl)butanamide

Cat. No.: B2413820
CAS No.: 424792-96-1
M. Wt: 246.354
InChI Key: IXQPCBOGWVHION-UHFFFAOYSA-N
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Description

N-(4-piperidinophenyl)butanamide is an organic compound with the molecular formula C15H22N2O It consists of a butanamide backbone with a phenyl ring substituted with a piperidine moiety at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-piperidinophenyl)butanamide typically involves the reaction of 4-piperidinophenylamine with butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-piperidinophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of N-(4-piperidinophenyl)butylamine.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

N-(4-piperidinophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-(4-piperidinophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to enhance the binding affinity of the compound to its target, leading to increased biological activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-piperidinyl)benzamide
  • N-(4-piperidinyl)propionamide
  • N-(4-piperidinyl)acetylamide

Uniqueness

N-(4-piperidinophenyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its binding affinity to various biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-(4-piperidin-1-ylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-6-15(18)16-13-7-9-14(10-8-13)17-11-4-3-5-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQPCBOGWVHION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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